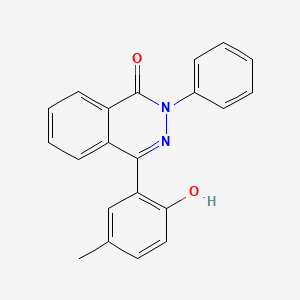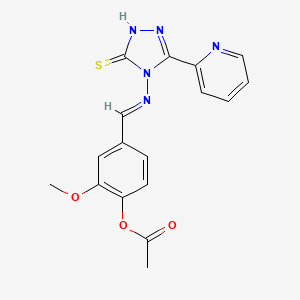![molecular formula C22H18Cl2N2O4S2 B12012925 2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-18-7](/img/structure/B12012925.png)
2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxietílico 2-(2,4-diclorobencilideno)-7-metil-3-oxo-5-(tiofeno-2-il)-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato es un compuesto orgánico complejo con una estructura única que incluye un núcleo de tiazolo[3,2-a]pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metoxietílico 2-(2,4-diclorobencilideno)-7-metil-3-oxo-5-(tiofeno-2-il)-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato normalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la condensación de 2,4-diclorobenzaldehído con un derivado de tiazolo[3,2-a]pirimidina en condiciones básicas. La reacción se lleva a cabo a menudo en presencia de una base como hidróxido de sodio o carbonato de potasio, y un disolvente como etanol o metanol. El producto intermedio se hace reaccionar entonces con cloroformato de 2-metoxietílico para producir el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad. Además, se emplearían etapas de purificación como la recristalización o la cromatografía para garantizar que el producto final cumple las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Metoxietílico 2-(2,4-diclorobencilideno)-7-metil-3-oxo-5-(tiofeno-2-il)-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio, que pueden reducir el grupo carbonilo a un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en la porción 2,4-diclorobencilideno, donde los átomos de cloro pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, los derivados de este compuesto se estudian por su potencial como inhibidores enzimáticos o como ligandos para estudios de unión a receptores. La presencia del núcleo de tiazolo[3,2-a]pirimidina es particularmente interesante por su bioactividad.
Medicina
En química medicinal, este compuesto y sus derivados se investigan por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias, antimicrobianas y anticancerígenas. Se sabe que la porción diclorobencilideno mejora la actividad biológica de muchos compuestos.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos que requieren alta estabilidad térmica o resistencia a la degradación química.
Mecanismo De Acción
El mecanismo de acción del 2-Metoxietílico 2-(2,4-diclorobencilideno)-7-metil-3-oxo-5-(tiofeno-2-il)-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato implica su interacción con dianas moleculares específicas. El compuesto puede inhibir enzimas uniéndose a sus sitios activos o interactuar con receptores celulares para modular las vías de señalización. Las dianas moleculares y las vías exactas pueden variar dependiendo del contexto biológico específico y los derivados utilizados.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2E)-2-(2,4-diclorobencilideno)-5-(3,4-dimetoxi fenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- Etil (2E)-5-[4-(acetiloxi)-3-metoxi fenil]-2-(2,4-diclorobencilideno)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
Unicidad
La singularidad del 2-Metoxietílico 2-(2,4-diclorobencilideno)-7-metil-3-oxo-5-(tiofeno-2-il)-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato reside en su patrón de sustitución específico y la presencia del anillo de tiofeno. Esta estructura confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
618072-18-7 |
|---|---|
Fórmula molecular |
C22H18Cl2N2O4S2 |
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
2-methoxyethyl (2Z)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H18Cl2N2O4S2/c1-12-18(21(28)30-8-7-29-2)19(16-4-3-9-31-16)26-20(27)17(32-22(26)25-12)10-13-5-6-14(23)11-15(13)24/h3-6,9-11,19H,7-8H2,1-2H3/b17-10- |
Clave InChI |
MERMAXUVMQQBRY-YVLHZVERSA-N |
SMILES isomérico |
CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
SMILES canónico |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(4-ethoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012843.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012844.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012855.png)
![[3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012862.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012870.png)






![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12012918.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)

